![molecular formula C14H24N2 B14745565 Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine CAS No. 1631-09-0](/img/structure/B14745565.png)
Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine is a complex nitrogen-containing heterocyclic compound. It belongs to the phenanthridine family, which is known for its significant bioactive properties. This compound is characterized by its unique structure, which includes multiple fused rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine typically involves multi-step reactions. One common method includes the cyclization of 2-isocyanobiaryl compounds under metal-free conditions . This process often requires specific reagents and conditions, such as the use of oxidants like ammonium persulfate and bases like potassium phosphate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of homogeneous gold catalysis has been reported for the efficient assembly of similar phenanthridine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a DNA-binding agent due to its intercalative properties.
Medicine: Investigated for its antibacterial and anticancer activities.
Industry: Utilized in the development of organic solar cells and other electronic materials.
Mécanisme D'action
The mechanism of action of Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may interact with bacterial cell wall proteins, affecting cell wall permeability and leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Phenanthridine: A simpler nitrogen heterocyclic compound known for its DNA-binding properties.
Benzo[c]phenanthridine: Another complex heterocyclic compound with significant bioactive properties.
Uniqueness: Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine is unique due to its highly fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Propriétés
Numéro CAS |
1631-09-0 |
|---|---|
Formule moléculaire |
C14H24N2 |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2,10-diazatetracyclo[6.6.2.04,16.011,15]hexadecane |
InChI |
InChI=1S/C14H24N2/c1-3-9-7-15-11-5-2-6-12-14(11)13(9)10(4-1)8-16-12/h9-16H,1-8H2 |
Clé InChI |
UMRZQLRYBPJHDE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNC3CCCC4C3C2C(C1)CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene](/img/structure/B14745502.png)
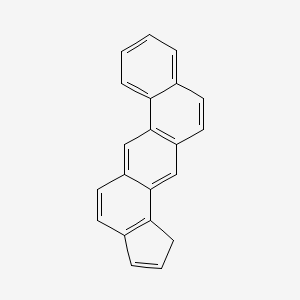



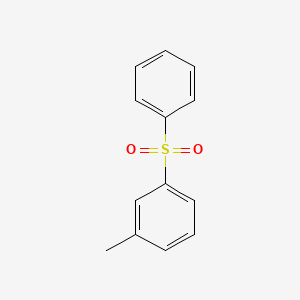
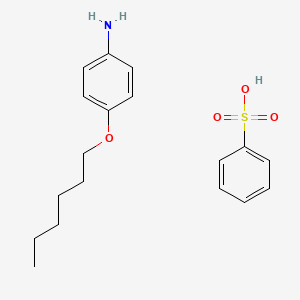
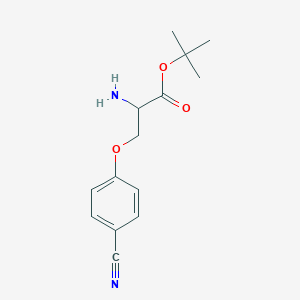
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

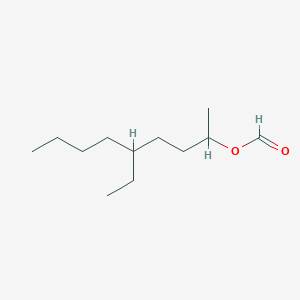
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
